N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is a synthetic compound that belongs to the class of oxalamides. Its molecular formula is with a molecular weight of approximately 394.5 g/mol. This compound is utilized primarily in research settings, particularly in the study of its biological activities and potential therapeutic applications. The compound's purity is generally reported to be around 95%.
The synthesis of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide typically involves multi-step organic reactions. The general approach includes:
These synthetic routes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide can be represented in various formats:
InChI=1S/C23H30N4O2/c1-5-16-6-9-19(10-7-16)25-23(29)22(28)24-15-21(26(2)3)17-8-11-20-18(14-17)12-13-27(20)4/h6-11,14,21H,5,12-13,15H2,1-4H3,(H,24,28)(H,25,29)
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C
These representations provide insight into the compound's connectivity and functional groups present within its structure .
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide can undergo various chemical reactions typical for amides and aromatic compounds:
These reactions are significant for further functionalization or degradation studies relevant to its biological activities.
The specific pathways involved would require empirical studies to elucidate fully.
The physical properties of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide include:
Chemical properties include:
Additional properties such as boiling point and melting point are not extensively documented but are crucial for practical applications in laboratory settings .
This compound has several scientific uses:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: